Cas no 1805941-06-3 (Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate)
Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate
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- Inchi: 1S/C8H7F3N2O2/c1-15-8(14)4-2-3(9)5(6(10)11)7(12)13-4/h2,6H,1H3,(H2,12,13)
- InChI Key: AYDDZEAANTYZKI-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=O)OC)N=C(C=1C(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- XLogP3: 1.4
- Topological Polar Surface Area: 65.2
Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029067466-1g |
Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate |
1805941-06-3 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate
Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate (CAS No. 1805941-06-3): A Comprehensive Overview
Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate, identified by its CAS number 1805941-06-3, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including amino, difluoromethyl, and fluoro substituents, exhibits promising potential in various biological and chemical applications.
The< strong>structure of Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylateimparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents. The presence of fluorine atoms, particularly in the difluoromethyl group, enhances the metabolic stability and binding affinity of the compound, which are critical factors in drug design. Recent studies have highlighted the compound's role in modulating enzyme activity and interacting with biological targets, thereby opening new avenues for therapeutic intervention.
In the realm of drug discovery, Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate has been explored for its potential in addressing various diseases. Its fluorinated pyridine core is a common motif in many bioactive molecules, contributing to its versatility in medicinal chemistry. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in cancer pathways, inflammation, and infectious diseases. The< strong>difluoromethyl group, in particular, has been shown to improve pharmacokinetic properties by enhancing lipophilicity and reducing susceptibility to metabolic degradation.
Recent advancements in computational chemistry have further elucidated the< strong>pharmacological profile of Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate. Molecular docking studies have identified its binding interactions with key proteins, providing insights into its mechanism of action. These findings have been instrumental in designing derivatives with enhanced efficacy and reduced side effects. The< strong>amino group on the pyridine ring allows for further functionalization, enabling the synthesis of a diverse library of analogs for high-throughput screening.
The synthesis of< strong>Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated substituents requires precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to streamline the process. These techniques not only improve efficiency but also allow for the incorporation of complex structural motifs.
In conclusion, Methyl 2-amino-3-(difluoromethyl)-4-fluoropyridine-6-carboxylate (CAS No. 1805941-06-3) represents a significant advancement in pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for further development into therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in addressing unmet medical needs.
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